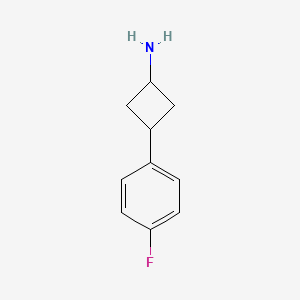

3-(4-Fluorophenyl)cyclobutan-1-amine

Description

3-(4-Fluorophenyl)cyclobutan-1-amine is a cyclobutane-based amine derivative featuring a fluorinated aromatic ring at the 3-position of the cyclobutane scaffold. Its molecular formula is C₁₀H₁₂FN, with a molecular weight of 165.21 g/mol (calculated). The compound exists in stereoisomeric forms, including cis and trans configurations, as indicated by its synonyms (e.g., cis-3-(4-Fluorophenyl)cyclobutanamine, CAS 1156295-31-6) . The fluorine atom at the para position of the phenyl ring contributes to its electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

3-(4-fluorophenyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLMANZBPHTXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated cyclobutane under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and chromatography techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

3-(4-Fluorophenyl)cyclobutan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, influencing biological pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The fluorophenyl group in 3-(4-Fluorophenyl)cyclobutan-1-amine can be compared to analogs with halogen or functional group substitutions:

Key Observations :

Scaffold Modifications: Cyclobutane vs. Heterocyclic Cores

Comparisons with non-cyclobutane scaffolds highlight structural flexibility:

A. Pyrazole Derivatives

- Example: 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ().

- Dihedral angles between pyrazole and fluorophenyl rings are <10°, indicating near-planarity, which may enhance π-π stacking in target binding .

B. Thiazole Derivatives

- Example: 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole ().

- Structural Planarity : One fluorophenyl group is perpendicular to the thiazole plane, suggesting conformational flexibility in binding pockets .

Key Distinction : Cyclobutanamines offer a rigid, strained four-membered ring , which may improve metabolic stability compared to larger heterocycles.

Stereochemical Effects

The cis and trans isomers of this compound exhibit distinct properties:

- cis-3-(4-Fluorophenyl)cyclobutanamine: Potentially higher dipole moment due to proximal fluorine and amine groups .

- trans Isomer : Reduced steric clash between substituents, possibly enhancing solubility.

Physicochemical and Predicted Properties

Data from computational models and analogs suggest:

Biological Activity

3-(4-Fluorophenyl)cyclobutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's reactivity and interaction with biological targets. This article summarizes the current understanding of its biological activity, including research findings, case studies, and a comparative analysis with related compounds.

- Molecular Formula : CHFN

- SMILES Notation : C1C(CC1N)C2=CC=C(C=C2)F

- InChIKey : CFLMANZBPHTXSM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor for various biological pathways, potentially leading to therapeutic effects in different diseases. The exact molecular targets remain under investigation, but initial studies suggest involvement in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may contribute to its therapeutic effects in cancer and other diseases .

- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound can exhibit anticancer activity against various cell lines .

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, similar to other fluorinated compounds that affect serotonin uptake .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound derivatives, identifying significant inhibitory effects on cancer cell proliferation. The IC values for certain derivatives were found to be lower than those for non-fluorinated analogs, suggesting enhanced potency due to the fluorine atom .

Case Study 2: Enzyme Interaction

In another investigation, this compound was tested against various kinases involved in cancer progression. The results demonstrated that certain derivatives exhibited selective inhibition of c-MET kinase, a target for cancer therapy, highlighting the compound's potential as a lead structure for developing new anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine | Similar structure with chlorine | Moderate enzyme inhibition |

| 3-(4-Chlorophenyl)cyclobutan-1-amine | Chlorine instead of fluorine | Lower potency than fluorinated analogs |

| 3-(4-Methylphenyl)cyclobutan-1-amine | Methyl group substitution | Reduced biological activity compared to fluorinated variants |

The presence of fluorine enhances lipophilicity and stability, which may contribute to increased biological activity compared to other halogenated or substituted compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.